molecular formula C22H23ClN2O3S B2985824 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide CAS No. 895779-79-0

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2985824
CAS No.: 895779-79-0
M. Wt: 430.95
InChI Key: CBQYTCQMSAYCRO-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide” is a chemical compound with the molecular formula C15H17ClN2OS . It is also known by other names such as Azoramide and CS-1554 . This compound is associated with the unfolded protein response (UPR), which maintains balance between protein synthesis and endoplasmic reticulum (ER) protein-folding . Chronic ER stress leads to a defective UPR and is strongly associated with neurodegenerative diseases, cancers, and metabolic syndrome .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring in the molecule can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

This compound has a melting point of 90-93°C and a density of 1.215 . It is soluble in DMSO and ethanol up to at least 25 mg/ml . It is stable for 1 year from the date of purchase as supplied .

Scientific Research Applications

Pharmacological Research and Molecular Docking

Compounds with structures similar to N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide have been investigated for their pharmacological properties, including anticancer activities and interactions with biological receptors. For example, derivatives of thiazol-4-yl and chlorophenyl have shown promise in the development of anticancer agents, highlighting their potential in targeting specific cancer cell lines through molecular docking studies and inhibitory activities against proliferation (Huang et al., 2020). These studies suggest that this compound could be similarly investigated for its pharmacological potential, particularly in the context of anticancer research.

Chemical Synthesis and Characterization

Research into the synthesis of thiazole derivatives and their chemical characterization provides a foundation for the exploration of compounds like this compound. Studies have developed methodologies for the efficient and green synthesis of 2,4-diphenyl substituted thiazoles, offering insights into synthetic strategies that could be applied to the target compound (Zhang et al., 2020). Such research underscores the importance of innovative synthesis techniques in creating derivatives with potential biological or material applications.

Antimicrobial Activity

The exploration of thiazole derivatives for their antimicrobial properties provides another potential avenue of research for this compound. Compounds featuring thiazole cores have been evaluated for their in vitro antimicrobial activity, demonstrating efficacy against bacterial and fungal isolates (Wardkhan et al., 2008). This suggests that similar compounds, including the one , could be synthesized and assessed for antimicrobial properties, contributing to the search for new antimicrobial agents.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

The thiazole ring, a key component of this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

The safety symbols associated with this compound are GHS07, and the signal word is "Warning" . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-3-27-19-10-7-16(13-20(19)28-4-2)21(26)24-12-11-18-14-29-22(25-18)15-5-8-17(23)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYTCQMSAYCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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